Zopiclone

Übersicht

Beschreibung

Zopiclone is a nonbenzodiazepine hypnotic agent used primarily for the short-term management of insomnia. It is classified as a cyclopyrrolone and is molecularly distinct from benzodiazepine drugs. This compound enhances the normal transmission of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system by modulating GABA A receptors, similar to the way benzodiazepine drugs do .

Vorbereitungsmethoden

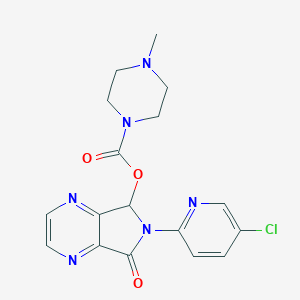

Synthetic Routes and Reaction Conditions: The preparation of zopiclone involves the reaction of 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chloroformyl-4-methylpiperazine hydrochloride in an anhydrous organic solvent under alkaline conditions. A specific catalyst, such as 4-substituent pyridine, is used to facilitate the reaction, resulting in high purity and yield .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving it in an acidic solution containing an acidulant to obtain a medicament-containing acid solution. This solution is then mixed with a basifier and excipients, followed by wet granulation. This method ensures excellent dissolution characteristics, stability, and content uniformity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zopiclon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Zopiclon wird in der Leber durch Oxidation metabolisiert, was zur Bildung eines N-Oxid-Derivats führt.

Demethylierung: Diese Reaktion führt zur Bildung eines N-Desmethyl-Metaboliten.

Decarboxylierung: Dies ist der wichtigste Stoffwechselweg und wandelt Zopiclon in inaktive Metaboliten um.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Demethylierung: Diese Reaktion erfordert typischerweise saure oder basische Bedingungen.

Decarboxylierung: Diese Reaktion findet unter physiologischen Bedingungen in der Leber statt.

Hauptprodukte:

N-Oxid-Derivat: Schwach aktiver Metabolit.

N-Desmethyl-Metabolit: Inaktiver Metabolit.

Wissenschaftliche Forschungsanwendungen

Zopiclon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Referenzverbindung in der analytischen Chemie für die Entwicklung von Nachweismethoden.

Biologie: Untersuchung seiner Auswirkungen auf Neurotransmitter-Systeme und Rezeptormodulation.

Medizin: Ausgiebige Erforschung seiner therapeutischen Wirkungen bei der Behandlung von Schlafstörungen und seiner pharmakokinetischen Eigenschaften.

Industrie: Anwendung bei der Entwicklung von pharmazeutischen Formulierungen und Qualitätskontrollprozessen

5. Wirkmechanismus

Zopiclon entfaltet seine Wirkung durch Bindung an den Benzodiazepin-Rezeptorkomplex und die Modulation des GABA-A-Rezeptor-Chloridkanal-Makromolekülkomplexes. Diese Wechselwirkung verstärkt die inhibitorischen Wirkungen von GABA, was zu sedativen, anxiolytischen, muskelrelaxierenden und antikonvulsiven Wirkungen führt. Die Modulation des GABA-A-Rezeptors ist für die pharmakologischen Eigenschaften von Zopiclon verantwortlich .

Ähnliche Verbindungen:

Zaleplon: Ein weiteres nicht-benzodiazepines Schlafmittel, bekannt für seinen schnellen Wirkungseintritt und die kurze Wirkdauer.

Zolpidem: Ein nicht-benzodiazepines Schlafmittel mit ähnlichem Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Eszopiclon: Das aktive Stereoisomer von Zopiclon mit einer höheren Affinität für GABA-A-Rezeptoren und einer längeren Wirkdauer.

Einzigartigkeit von Zopiclon: Zopiclon ist aufgrund seiner einzigartigen chemischen Struktur als Cyclopyrrolon einzigartig, die es von anderen nicht-benzodiazepines Schlafmitteln unterscheidet. Sein ausgeglichenes pharmakokinetisches Profil, einschließlich schneller Absorption und mittlerer Halbwertszeit, macht es effektiv für die kurzfristige Behandlung von Schlafstörungen, ohne signifikante Restwirkungen am nächsten Tag .

Wirkmechanismus

Zopiclone exerts its effects by binding to the benzodiazepine receptor complex and modulating the GABA A receptor chloride channel macromolecular complex. This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects. The modulation of the GABA A receptor is responsible for the pharmacological properties of this compound .

Vergleich Mit ähnlichen Verbindungen

Zaleplon: Another nonbenzodiazepine hypnotic agent, known for its rapid onset and short duration of action.

Zolpidem: A nonbenzodiazepine hypnotic with a similar mechanism of action but a different chemical structure.

Eszopiclone: The active stereoisomer of this compound, with a higher affinity for GABA A receptors and a longer duration of action.

Uniqueness of this compound: this compound is unique due to its distinct chemical structure as a cyclopyrrolone, which differentiates it from other nonbenzodiazepine hypnotics. Its balanced pharmacokinetic profile, including rapid absorption and moderate half-life, makes it effective for the short-term treatment of insomnia without significant next-day residual effects .

Biologische Aktivität

Zopiclone is a non-benzodiazepine hypnotic agent commonly prescribed for the treatment of insomnia. Its pharmacological profile, biological activity, and clinical implications have been the subject of extensive research. This article examines the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, effects on sleep architecture, and potential side effects.

This compound primarily exerts its effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. It binds selectively to the GABA_A receptor complex, enhancing the inhibitory effects of GABA, which is the primary neurotransmitter responsible for inducing sleep and reducing neuronal excitability.

- GABA_A Receptor Modulation : this compound binds to a specific site on the GABA_A receptor, increasing the frequency of chloride channel opening when GABA binds to its site. This results in hyperpolarization of neurons, leading to sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption (Tmax: 1-2 hours) |

| Bioavailability | Approximately 80% |

| Volume of distribution | 0.4 L/kg |

| Protein binding | 45-80% |

| Metabolism | Hepatic (CYP3A4 and CYP2E1) |

| Half-life | 5-7 hours |

| Excretion | Renal (primarily as metabolites) |

This compound's rapid absorption and relatively short half-life make it effective for inducing sleep without prolonged sedation.

Effects on Sleep Architecture

Research has shown that this compound affects various stages of sleep:

- Sleep Latency : Zopiclone significantly reduces sleep latency, allowing patients to fall asleep faster.

- Total Sleep Time : In clinical studies, this compound has been associated with an increase in total sleep time compared to placebo.

- Sleep Stages : While zopiclone can enhance non-REM sleep, it may also suppress REM sleep during the initial cycles. However, this effect tends to normalize with continued use.

Case Study: Efficacy in Insomnia Treatment

A randomized controlled trial involving 120 participants with chronic insomnia demonstrated that this compound significantly improved sleep quality compared to placebo. The study reported:

Eigenschaften

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041155 | |

| Record name | Zopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L | |

| Record name | SID866104 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone. | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

43200-80-2 | |

| Record name | Zopiclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zopiclone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | zopiclone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zopiclone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOPICLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.